4-Ethoxy-2,3-dihydro-1H-isoindole
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Overview
Description
4-Ethoxy-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more abundant 1H-indole heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of ethylamine with phthalic anhydride, followed by cyclization and reduction steps . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoindoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethoxy-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Isoindole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1H-Indole: A well-known heterocyclic compound with a similar structure but different properties.
Isoindoline: The fully saturated form of isoindole, which has different reactivity and applications.
Phthalimide: Another related compound with a similar core structure but distinct functional groups.
Uniqueness
4-Ethoxy-2,3-dihydro-1H-isoindole is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-8-6-11-7-9(8)10/h3-5,11H,2,6-7H2,1H3 |
InChI Key |
KZNSYWWJLLTMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1CNC2 |
Origin of Product |
United States |
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